molecular formula C13H19N B14198922 (2S,3R)-3-ethyl-2-phenylpiperidine CAS No. 917977-30-1

(2S,3R)-3-ethyl-2-phenylpiperidine

Cat. No.: B14198922
CAS No.: 917977-30-1
M. Wt: 189.30 g/mol
InChI Key: MOIFXTHBBMSSLU-YPMHNXCESA-N
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Description

(2S,3R)-3-ethyl-2-phenylpiperidine is a chiral compound with significant importance in organic chemistry. It features a piperidine ring substituted with an ethyl group at the 3-position and a phenyl group at the 2-position. The stereochemistry of this compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-ethyl-2-phenylpiperidine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric hydrogenation of suitable precursors using chiral catalysts. For example, the hydrogenation of 2-phenyl-3-ethylpyridine can be performed using a chiral rhodium catalyst under mild conditions to yield the desired product with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production. The use of biocatalysts, such as engineered enzymes, is also explored to achieve environmentally friendly and cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-ethyl-2-phenylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), acetone

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,3R)-3-ethyl-2-phenylpiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-3-ethyl-2-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can modulate the activity of target proteins by either inhibiting or activating their function, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-methylglutamate
  • (2S,3R)-3-hydroxypipecolic acid
  • (2S,3R)-2-chloro-3-hydroxy ester

Uniqueness

(2S,3R)-3-ethyl-2-phenylpiperidine is unique due to its specific stereochemistry and the presence of both ethyl and phenyl substituents on the piperidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

917977-30-1

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(2S,3R)-3-ethyl-2-phenylpiperidine

InChI

InChI=1S/C13H19N/c1-2-11-9-6-10-14-13(11)12-7-4-3-5-8-12/h3-5,7-8,11,13-14H,2,6,9-10H2,1H3/t11-,13+/m1/s1

InChI Key

MOIFXTHBBMSSLU-YPMHNXCESA-N

Isomeric SMILES

CC[C@@H]1CCCN[C@@H]1C2=CC=CC=C2

Canonical SMILES

CCC1CCCNC1C2=CC=CC=C2

Origin of Product

United States

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